3-Chloro-4-fluoro-1H-indazole synthesis pathway
3-Chloro-4-fluoro-1H-indazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 3-chloro-4-fluoro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous therapeutic agents, and the specific substitution pattern of this target molecule makes it a valuable intermediate for developing novel kinase inhibitors and other pharmaceuticals.[1][2][3] This document details two primary synthetic strategies: a de novo ring construction via a modified Davis-Beirut reaction and a late-stage functionalization through regioselective chlorination. Each pathway is presented with in-depth mechanistic rationale, step-by-step experimental protocols, and process flow visualizations to ensure both scientific integrity and practical applicability in a research and development setting.
Introduction: The Strategic Importance of the Indazole Scaffold
The 1H-indazole core, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of contemporary drug design.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in critical hydrogen bonding and aromatic interactions with biological targets. This has led to the development of several blockbuster drugs, including the PARP inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib, both of which feature the 1H-indazole motif.[2]
The introduction of specific halogen substituents, such as chlorine and fluorine, onto the indazole framework is a well-established strategy for modulating the molecule's pharmacokinetic and pharmacodynamic properties. A fluorine atom at the C4 position can enhance metabolic stability and alter binding affinity, while a chlorine atom at the C3 position provides a reactive handle for further chemical elaboration through cross-coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[4] Consequently, 3-chloro-4-fluoro-1H-indazole represents a high-value intermediate for accessing novel chemical entities with therapeutic potential.
Retrosynthetic Analysis and Strategy
Two primary synthetic strategies are proposed for the efficient construction of 3-chloro-4-fluoro-1H-indazole. The choice between these pathways may depend on starting material availability, scalability, and the desired purity profile of the final product.
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Pathway I: De Novo Ring Synthesis. This approach involves constructing the indazole ring from a pre-functionalized aniline precursor. This multi-step method offers precise control over the substitution pattern.
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Pathway II: Late-Stage C-H Functionalization. This strategy begins with a pre-formed 4-fluoro-1H-indazole scaffold and introduces the chlorine atom in the final step via a regioselective electrophilic substitution.
Caption: Retrosynthetic analysis of 3-chloro-4-fluoro-1H-indazole.
Pathway I: De Novo Ring Synthesis via Modified Davis-Beirut Reaction
This pathway is an adaptation of a reliable method used for preparing substituted indazoles from ortho-methyl anilines.[5] It provides unambiguous control over the placement of the fluoro and chloro substituents. The core transformation involves an intramolecular diazotization and cyclization of an N-acetylated aniline derivative.
Principle and Rationale
The synthesis begins with the N-acetylation of 3-chloro-2-fluoro-6-methylaniline. The acetyl group serves a dual purpose: it protects the aniline nitrogen from side reactions and acts as a transient directing group that facilitates the subsequent ring closure. The key step is the treatment of the acetylated intermediate with a nitrite source, such as isoamyl nitrite. This generates an in situ diazonium species which is immediately trapped by the acetyl group's carbonyl oxygen, followed by cyclization and elimination to form the N-acetylated indazole ring. The final step is a straightforward hydrolysis to remove the acetyl group, yielding the desired 1H-indazole.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-chloro-2-fluoro-6-methylphenyl)acetamide
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To a solution of 3-chloro-2-fluoro-6-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify by recrystallization or column chromatography to obtain the pure N-acetylated intermediate.
Step 2: Synthesis of 1-Acetyl-3-chloro-4-fluoro-1H-indazole
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Dissolve N-(3-chloro-2-fluoro-6-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.
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Add isoamyl nitrite (2.0-3.0 eq) to the solution.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction progress can be monitored by the evolution of gas and TLC analysis.
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After completion, cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude N-acetylated indazole.
Step 3: Synthesis of 3-Chloro-4-fluoro-1H-indazole
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Dissolve the crude 1-acetyl-3-chloro-4-fluoro-1H-indazole from the previous step in a mixture of methanol and water.
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Add a base such as potassium carbonate or sodium hydroxide (2.0-3.0 eq).
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Stir the mixture at room temperature for 12-16 hours until the hydrolysis is complete (monitored by TLC).[6]
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Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 3-chloro-4-fluoro-1H-indazole.
Data Presentation
The following table summarizes the expected outcomes for Pathway I, based on analogous reactions reported in the literature.[5]
| Step | Product | Expected Yield | Physical State | Key Analytical Data (Hypothetical) |
| 1. Acetylation | N-(3-chloro-2-fluoro-6-methylphenyl)acetamide | >90% | White Solid | ¹H NMR: δ ~2.2 (s, 3H, -CH₃), ~2.3 (s, 3H, -COCH₃) |
| 2. Cyclization | 1-Acetyl-3-chloro-4-fluoro-1H-indazole | 40-60% | Solid | ¹H NMR: δ ~2.8 (s, 3H, -COCH₃), ~7.5-8.0 (m, 3H, Ar-H) |
| 3. Hydrolysis | 3-Chloro-4-fluoro-1H-indazole | >85% | Off-white Solid | ¹H NMR: δ ~7.2-7.8 (m, 3H, Ar-H), ~13.5 (br s, 1H, -NH). MS (EI) m/z: 170/172 (M⁺, Cl isotope) |
Experimental Workflow Visualization
Caption: Workflow for the de novo synthesis of 3-chloro-4-fluoro-1H-indazole.
Pathway II: Regioselective C3-Chlorination of 4-Fluoro-1H-indazole
This alternative pathway offers a more convergent and potentially higher-yielding route if the starting material, 4-fluoro-1H-indazole, is readily available.[7] The strategy relies on the intrinsic electronic properties of the indazole ring system to direct chlorination to the C3 position.
Principle and Rationale
The indazole ring is an electron-rich heteroaromatic system. The C3 position is particularly nucleophilic and susceptible to electrophilic attack, a well-documented phenomenon in indazole chemistry.[8] The chlorination of unsubstituted 1H-indazole with reagents like sodium hypochlorite has been shown to selectively produce 3-chloro-1H-indazole in good yields.[8] The fluorine atom at C4 is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This deactivation further enhances the selectivity for attack at the more reactive C3 position of the pyrazole moiety. N-Chlorosuccinimide (NCS) is a common and effective reagent for this type of transformation.
Detailed Experimental Protocol
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Dissolve 4-fluoro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
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Add N-chlorosuccinimide (NCS) (1.05-1.2 eq) to the solution in portions at room temperature.
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Stir the reaction mixture at room temperature for 6-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary. Monitor the disappearance of the starting material by TLC.
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Once the reaction is complete, pour the mixture into water.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers and wash with water and brine to remove the solvent and succinimide byproduct.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by column chromatography or recrystallization to obtain pure 3-chloro-4-fluoro-1H-indazole.
Conclusion
This guide has detailed two robust and scientifically-grounded synthetic pathways for obtaining 3-chloro-4-fluoro-1H-indazole. Pathway I, the de novo synthesis, offers precise positional control starting from a substituted aniline and is ideal when the specific precursor is available. Pathway II, the late-stage C3-chlorination, provides a highly efficient and atom-economical route if 4-fluoro-1H-indazole is the chosen starting material. The selection of the optimal pathway will be guided by factors such as precursor availability, cost, and desired scale of production. Both methodologies are rooted in established, reliable chemical transformations and provide a solid foundation for the synthesis of this valuable intermediate for drug discovery and development.
References
- BenchChem. Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv7G1iYGwZTJJC8O-TA-YvFoosKP7qEW6euUSfWx50oGkRn-tUWbKRSDFxqfxOImQej-5LtvyydZt-LSbrWEmhKlXxfmUDuHsAbdhOk3c7Grf7rCH5KEDUY22Ji5ZQI9SRKT5a7y6qGHYNQxDPl4u6DwN3fmHmuSQkQg1W0WIWwQsixAJZB5Vi6VkgIlEzrdtVa9kqfVPJvkkKC3ehF9Ll4nOlqw==]
- Duan, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4938. [URL: https://www.mdpi.com/1420-3049/27/15/4938]
- MySkinRecipes. 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs7jKEMLJlqhtIlSqlFBN9MobdAB70zcmBi0S9SXTWGLkoahCtmPLd5idvXRqN4zKGCPCeHgAxzQ7_0PORBUv58ZnbdHRbYQIRQCEggIwCb8wg0upcNw3wmn77nWL1MmH46H5o_33BXUs8TyGwg_YV4HioMBNNBrRABf3n4VCtCFMIsLym8f1qIUKgamLHtgSMZ5s8wt4i7CCPvbSKsYg6nD-LgYCBVf5gVc-H5nbK4g==]
- Di Mola, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(2), 363-71. [URL: https://pubmed.ncbi.nlm.nih.gov/21226049/]
- Organic Chemistry Portal. Indazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm]
- Google Patents. WO2017186693A1 - Synthesis of indazoles. [URL: https://patents.google.
- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). [URL: https://www.chemicalbook.
- Li, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [URL: https://www.mdpi.com/1420-3049/29/11/2705]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. [URL: https://patents.google.
- ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e0a6d901210815455a2c6d]
- Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1. [URL: https://www.ossila.com/products/4-fluoro-1h-indazole]
- CymitQuimica. 3-Chloro-4-fluoro-1H-indazole. [URL: https://www.cymitquimica.com/base/producto/1253072/IN-DA0000FJ]
- Li, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [URL: https://www.mdpi.com/1420-3049/28/10/4099]
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304948.2011.594005]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid [myskinrecipes.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
